2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and an aldehyde functional group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde typically involves the nitration of 6-(pyrrolidin-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Amino-6-(pyrrolidin-1-yl)benzaldehyde.
Oxidation: 2-Nitro-6-(pyrrolidin-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Lacks the pyrrolidine ring, making it less sterically hindered and potentially less reactive in certain contexts.
6-(Pyrrolidin-1-yl)benzaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.
2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: Similar structure but with the nitro group in a different position, leading to variations in chemical behavior and applications.
Uniqueness
2-Nitro-6-(pyrrolidin-1-yl)benzaldehyde is unique due to the combination of the nitro group, pyrrolidine ring, and aldehyde functional group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-nitro-6-pyrrolidin-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-9-10(12-6-1-2-7-12)4-3-5-11(9)13(15)16/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAASBENWPCCJOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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